Strophanthidin
Overview
Description
Strophanthidin is a cardiac glycoside derived from plants such as Strophanthus kombé and Antiaris toxicaria. It has been traditionally used in the treatment of heart failure due to its potent effects on cardiac muscle tissue . This compound is known for its ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cardiac muscle contraction .
Mechanism of Action
Target of Action
Strophanthidin, a cardiac glycoside, primarily targets the Na+/K+ ATPase in muscle tissue, particularly in the heart . This protein plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions .
In addition to this, this compound has also been shown to promote the expression of tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2, or DR5) in A549 human lung adenocarcinoma cells .
Mode of Action
This compound exerts its action by specifically inhibiting the Na+/K+ ATPase. This inhibition leads to an overload of Ca2+ ions , causing diastolic dysfunction, arrhythmias, and ultimately leading to heart failure and death .
In the context of cancer, this compound promotes the expression of TRAIL-R2 in A549 cells, which activates caspase 3/6/8, particularly caspase 3 . This activation triggers a cascade of events leading to apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to downregulate the p38 MAPK/ERK signaling pathway, contributing to the inhibition of the growth of A549 cells .
Moreover, this compound also attenuates the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways in human cancers .
Pharmacokinetics
hispidus .
Result of Action
The inhibition of Na+/K+ ATPase by this compound leads to an overload of Ca2+ ions, causing diastolic dysfunction, arrhythmias, and ultimately leading to heart failure and death .
In the context of cancer, the activation of caspase 3/6/8 by this compound leads to the elevation of the expression level of apoptotic chromatin condensation inducer in the nucleus (ACIN1) and prelamin-A/C (LMNA), ultimately inducing apoptosis .
Biochemical Analysis
Biochemical Properties
Strophanthidin plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the expression of several key proteins such as MEK1, PI3K, AKT, mTOR, Gsk3α, and β-catenin from MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in A549 human lung adenocarcinoma cells by promoting TRAIL-DR5 signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. Specifically, this compound promotes the expression of tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2, or DR5) in A549 cells to activate caspase 3/6/8, in particular caspase 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strophanthidin can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the extraction of this compound from the seeds of Strophanthus kombé. The seeds are first dried and then subjected to solvent extraction to isolate the glycosides. The extracted glycosides are then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale extraction from plant sources. The process involves several steps, including drying, solvent extraction, and purification through chromatography. The final product is obtained in crystalline form and is subjected to rigorous quality control to ensure its purity and potency .
Chemical Reactions Analysis
Types of Reactions: Strophanthidin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as strophanthidinic acid and its esters .
Scientific Research Applications
Strophanthidin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of cardiac glycosides and their chemical properties.
Biology: this compound is used in cellular studies to understand its effects on ion transport and cellular metabolism.
Comparison with Similar Compounds
Digitalis: Derived from the foxglove plant, digitalis is used to treat heart conditions but has a different molecular structure compared to strophanthidin.
Ouabain: Similar to this compound, ouabain inhibits the sodium-potassium ATPase enzyme but is derived from different plant sources.
Digitoxin: Another cardiac glycoside with a similar mechanism of action but differing in its pharmacokinetic properties.
This compound’s unique structure and potent effects make it a valuable compound in both medical and scientific research.
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLBQGVINUMMR-HZXDTFASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903966 | |
Record name | Strophanthidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66-28-4 | |
Record name | Strophanthidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strophanthidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | strophanthidin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Strophanthidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,5β)-3,5,14-trihydroxy-19-oxocard-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STROPHANTHIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5O632DN33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Strophanthidin?
A1: this compound's primary molecular target is the Na+‐K+ pump, a transmembrane protein responsible for maintaining cellular electrochemical gradients of sodium and potassium ions. [, , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with the Na+‐K+ pump?
A2: this compound binds to the extracellular side of the Na+‐K+ pump, specifically at the cardiotonic steroid site, inhibiting its ATPase activity. This binding prevents the pump from transporting sodium ions out of the cell and potassium ions into the cell. [, , , , , , , , , ]
Q3: What are the downstream effects of this compound binding to the Na+‐K+ pump?
A3: this compound binding to the Na+‐K+ pump leads to several downstream effects, primarily:* Increased intracellular sodium: This occurs because the pump can no longer effectively remove sodium from the cell. [, , , , , , , , , , , , , ] * Altered calcium handling: The increased intracellular sodium affects the sodium-calcium exchanger, leading to a rise in intracellular calcium. [, , , , , , , , , , ]* Changes in membrane potential: The altered ion gradients affect the cell's resting membrane potential. [, , , , , , , , , , , , , , ]* Effects on contractility: The increase in intracellular calcium leads to enhanced contractility in cardiac muscle, a key characteristic of cardiotonic steroids. [, , , , , , , , , , , , , , , , , , ]
Q4: Are there differences in this compound's effects on different cardiac tissues?
A4: Yes, research suggests differences in this compound sensitivity and responses between Purkinje fibers and myocardial fibers. Purkinje fibers appear more sensitive to this compound's inotropic effects, potentially due to differences in sodium influx modulation and subsequent changes in action potential duration and calcium influx. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C23H32O6, and its molecular weight is 404.5 g/mol. [, ]
Q6: Is there information available about the spectroscopic data of this compound and its derivatives?
A6: While the provided abstracts don't contain specific spectroscopic data, several mention techniques like NMR spectroscopy to characterize this compound, its derivatives, and related compounds. [, ]
Q7: Are there studies on this compound's material compatibility, stability, or catalytic properties?
A7: The provided research focuses primarily on the pharmacological and physiological effects of this compound, with limited information on material compatibility, stability outside biological contexts, or catalytic properties.
Q8: Are there studies on resistance mechanisms, cross-resistance, toxicology, and safety profiles of this compound?
A10: While the research highlights the potential for toxicity with high doses of this compound, specific information about resistance mechanisms, cross-resistance patterns, and detailed toxicological profiles are not extensively covered. [, , , , ]
Q9: What is known about drug delivery, biomarkers, and analytical methods for this compound?
A9: The research primarily focuses on understanding the fundamental mechanisms of this compound. Information on targeted drug delivery strategies, specific biomarkers for efficacy prediction or safety monitoring, and detailed descriptions of analytical techniques are not extensively discussed.
Q10: Are there studies on the environmental impact, dissolution/solubility, and quality control of this compound?
A10: The provided research concentrates on the pharmacological and physiological aspects of this compound. There is limited information about its environmental impact, dissolution and solubility profiles, and specific quality control measures related to its development and production.
Q11: Are there studies on the biocompatibility, biodegradability, alternatives, and substitutes for this compound?
A11: The research primarily focuses on the effects of this compound on cellular and tissue function. Information about its biocompatibility, biodegradability, and potential alternative compounds with similar or distinct mechanisms of action is not extensively discussed.
Q12: Are there cross-disciplinary applications and synergies for this compound research?
A12: While the research focuses mainly on cardiology and pharmacology, there are cross-disciplinary links to:
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